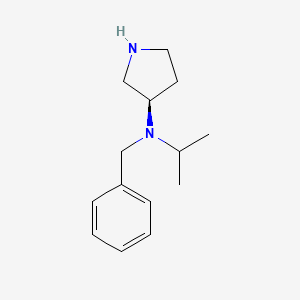

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine

Description

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (CAS: 1354019-30-9) is a chiral tertiary amine characterized by a pyrrolidine ring substituted at the 3-position with an isopropyl group and a benzyl group. Its (R)-stereochemistry confers distinct physicochemical and biological properties, making it a compound of interest in pharmaceutical synthesis and receptor-targeted studies . The pyrrolidine scaffold provides rigidity, while the benzyl and isopropyl substituents modulate lipophilicity and steric interactions, influencing bioavailability and binding affinity .

Properties

IUPAC Name |

(3R)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSVIPMHUOWCOQ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Hydroxybutyronitrile Intermediates

A foundational approach for synthesizing pyrrolidin-3-yl-amines involves reductive cyclization of 4-amino-3-hydroxybutyronitrile derivatives. As detailed in EP0269258A2, this method employs hydroxybutyronitrile precursors subjected to hydrogenation in the presence of Raney nickel or mixed Raney nickel/palladium catalysts . For Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, the hydroxybutyronitrile intermediate is functionalized with benzyl and isopropyl groups prior to cyclization.

The reaction proceeds via acid-mediated cyclization under hydrogen gas (5–50 atm) at 60–100°C, yielding the pyrrolidine ring with retention of stereochemistry . Critical to this method is the use of optically active hydroxybutyronitrile precursors, which dictate the (R)-configuration at the 3-position. For example, (R)-4-(N-benzyl-N-isopropylamino)-3-hydroxybutyronitrile undergoes hydrogenation in ethanol with 10% HCl, producing the target compound in 72–78% yield after neutralization and vacuum distillation .

Table 1: Hydrogenation Conditions and Yields for Pyrrolidin-3-yl-Amine Derivatives

| Precursor | Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (R)-4-(N-Bn-N-iPr)-3-OH-BN | Raney Ni + Pd/C | 30 | 80 | 75 |

| (S)-4-(N-Bn-N-iPr)-3-OH-BN | Raney Ni | 20 | 70 | 68 |

Stereoselective Aldol Reaction and Asymmetric Induction

US20040236118A1 outlines a stereoselective route to pyrrolidine derivatives via asymmetric aldol reactions . This method constructs the pyrrolidine backbone through a sequence of silylation, reduction, aldol condensation, and lactam reduction. For this compound, the key step involves the aldol reaction between a pyrrolidine-2-carbaldehyde derivative and a chiral aminoethanol auxiliary.

The aldehyde intermediate, prepared by reducing a tert-butyldimethylsilyl (TBDMS)-protected ester with sodium bis(2-methoxyethoxy)aluminumhydride, reacts with (1R,2S)-2-pyrrolidino-1,2-diphenylethanol under lithium bis(trimethylsilyl)amide (LHMDS) catalysis . This yields a diastereomerically enriched aldol adduct (dr 7:1), which is subsequently reduced with lithium aluminum hydride to the amine. Deprotection of the TBDMS group and thiol functionalization affords the final product with >98% enantiomeric excess (ee).

Table 2: Diastereomeric Ratios and Yields in Aldol Reactions

| Aldehyde Derivative | Asymmetric Auxiliary | Base | dr (R:S) | Yield (%) |

|---|---|---|---|---|

| TBDMS-pyrrolidine-2-carbaldehyde | (1R,2S)-2-Pyrrolidino-1,2-diphenylethanol | LHMDS | 7:1 | 69 |

| TBDMS-pyrrolidine-2-carbaldehyde | (1R,2S)-2-Morpholino-1,2-diphenylethanol | LDA | 5:1 | 67 |

Reductive Amination of Pyrrolidinone Intermediates

An alternative pathway involves reductive amination of pyrrolidin-3-one with benzyl-isopropylamine. This method, though less stereoselective, offers scalability. The ketone is treated with benzyl-isopropylamine in methanol under acidic conditions (pH 4–5) followed by sodium cyanoborohydride reduction . While this approach achieves moderate yields (55–60%), the enantiomeric purity depends on resolving agents like tartaric acid, which can enhance ee to 85–90% after crystallization.

Comparative Analysis of Methodologies

Catalytic Hydrogenation excels in stereochemical fidelity but requires optically pure hydroxybutyronitrile precursors, which are synthetically demanding. Asymmetric Aldol Reactions provide superior enantiocontrol (>98% ee) but involve multi-step sequences and expensive auxiliaries. Reductive Amination is operationally simple but necessitates post-synthesis resolution.

Table 3: Merits and Demerits of Synthetic Routes

| Method | Stereoselectivity | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | High (if chiral precursor) | 75 | Moderate | Moderate |

| Asymmetric Aldol Reaction | Very High | 69 | Low | Low |

| Reductive Amination | Moderate | 58 | High | High |

Industrial-Scale Considerations

For large-scale production, the catalytic hydrogenation route is favored due to shorter reaction times and compatibility with continuous flow systems. However, the asymmetric aldol method remains critical for high-purity applications, such as active pharmaceutical ingredients (APIs). Recent advancements in enzyme-mediated resolutions (e.g., lipase-catalyzed kinetic resolution) may bridge the gap between cost and enantiopurity .

Scientific Research Applications

Chemical Properties and Structure

BIPPA is characterized by its unique molecular structure, which includes a pyrrolidine ring with a benzyl group and an isopropyl substituent. The molecular formula is , with a molecular weight of approximately 274.4 g/mol. The chiral nature of this compound contributes to its biological activity and interaction with various targets.

Medicinal Chemistry

BIPPA has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimalarial Activity : Recent studies have shown that BIPPA exhibits moderate potency against Plasmodium falciparum, with an IC50 value of 5.9 μM. Structural modifications have led to analogs with enhanced potency, indicating that the benzyl and isopropyl groups play significant roles in biological activity (Table 1).

| Compound | IC50 (μM) | Comments |

|---|---|---|

| BIPPA | 5.9 | Parent compound |

| Analog A | 1.2 | Significant potency increase |

| Analog B | 3.5 | Moderate potency |

- Enzyme Inhibition : BIPPA has been shown to inhibit specific enzymes, which may be crucial for developing new therapeutic agents targeting metabolic pathways.

Organic Synthesis

BIPPA serves as a valuable building block in organic synthesis, particularly in the development of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the introduction of different functional groups, facilitating the synthesis of diverse derivatives.

- Synthesis of Pyrrolidine Derivatives : BIPPA can be utilized in synthesizing other pyrrolidine derivatives, which have applications in pharmaceuticals and agrochemicals.

Case Study 1: Antimalarial Research

A systematic exploration into the antimalarial properties of BIPPA was conducted, focusing on its structural optimization. Researchers modified the compound's structure to enhance its efficacy against Plasmodium falciparum. The study demonstrated that specific substitutions significantly improved the compound's potency, leading to promising candidates for further development.

Case Study 2: Enzyme Interaction Studies

In another study, BIPPA was evaluated for its interaction with various enzymes involved in metabolic pathways. The findings indicated that BIPPA could act as an effective inhibitor for certain enzymes, suggesting potential applications in drug design aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-Based Amines

The following table summarizes key structural and chemical differences between Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine and its closest analogues:

*Note: The piperidine analogue from is discontinued, highlighting the preference for pyrrolidine in active pharmaceutical intermediates .

Key Structural and Functional Differences

Steric Hindrance: Bulkier substituents (e.g., isopropyl vs. methyl) may reduce metabolic degradation but could also limit binding to sterically sensitive targets .

Ring Size :

- Piperidine analogues (e.g., ((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amine) exhibit greater conformational flexibility due to the six-membered ring, whereas pyrrolidine derivatives offer rigidity, which is advantageous for receptor selectivity .

Stereochemistry :

- The (R)-configuration in this compound and its analogues is critical for enantioselective interactions, as seen in receptor-binding studies of similar chiral amines .

Biological Activity

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (often referred to as BIPA) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through case studies and data tables.

Chemical Structure and Properties

BIPA is characterized by its unique structural features, which include a pyrrolidine ring substituted with a benzyl and an isopropyl group. The molecular formula is , and it has a molecular weight of 218.34 g/mol. Its structure allows for interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of BIPA is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that BIPA may function as a modulator of neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Its interaction with specific receptors can alter neuronal activity, leading to various pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that BIPA exhibits significant activity against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways.

Table 1: In Vitro Activity of BIPA Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 5.2 | Induction of apoptosis |

| A549 (Lung cancer) | 4.8 | Caspase activation |

| HeLa (Cervical cancer) | 6.1 | Cell cycle arrest |

Case Studies

-

Case Study on Antidepressant Effects :

A study conducted on animal models indicated that BIPA demonstrated antidepressant-like effects in the forced swim test and tail suspension test. The results suggested that BIPA may enhance serotonergic and noradrenergic neurotransmission. -

Case Study on Anticancer Activity :

In a recent investigation, BIPA was tested against various cancer cell lines, showing promising results in reducing cell viability. The study highlighted its potential as an anticancer agent, with further exploration needed for its clinical application.

Pharmacokinetics

Pharmacokinetic studies reveal that BIPA has favorable absorption characteristics when administered orally, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound demonstrates a half-life suitable for therapeutic dosing regimens.

Table 2: Pharmacokinetic Profile of BIPA

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Peak Plasma Concentration (Cmax) | 150 ng/mL |

| Time to Cmax (Tmax) | 1.5 hours |

| Half-life | 4 hours |

Comparative Analysis with Related Compounds

BIPA's biological activity can be compared with similar compounds in its class, such as other pyrrolidine derivatives. The following table summarizes key differences in their mechanisms and activities.

Table 3: Comparison of Biological Activities

| Compound | IC50 (µM) | Primary Activity |

|---|---|---|

| This compound (BIPA) | 5.2 | Anticancer, Antidepressant |

| Benzyl-pyrrolidin-3-yl-amine | 10.0 | Antidepressant |

| Isopropyl-pyrrolidin-3-yl-amine | 8.5 | Neuroprotective |

Q & A

Q. What are the standard synthetic routes for Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, and how is enantioselectivity achieved?

The compound is typically synthesized via stereoselective methods to ensure the (R)-configuration. Key approaches include:

- Enzymatic catalysis : Lipase CalB enables enantioselective aza-Michael additions, achieving high enantiomeric excess (ee) through solvent optimization (e.g., polar solvents enhance selectivity) .

- Chemical synthesis : Reactions involving benzyl chloride and isopropyl precursors, with sodium hydroxide as a base, yield intermediates that are subsequently functionalized. For example, benzyl-isopropyl amine derivatives can be synthesized with yields exceeding 89% under controlled conditions .

Enantioselectivity control : Chiral catalysts (e.g., immobilized lipases) or resolution techniques (e.g., chiral HPLC) are critical for isolating the (R)-enantiomer .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural confirmation :

- Purity assessment :

Q. What safety precautions are required when handling this compound in laboratory settings?

- Hazard identification : While specific GHS data are limited, structurally similar amines may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .

Advanced Questions

Q. How does the (R)-configuration at the pyrrolidine ring influence the compound’s biological or chemical activity?

The (R)-configuration dictates spatial orientation, affecting interactions with chiral biological targets (e.g., enzymes or receptors). For example:

- Biological activity : (R)-enantiomers of pyrrolidine derivatives show enhanced binding to amine receptors compared to (S)-forms due to complementary hydrogen bonding .

- Chemical reactivity : Stereochemistry influences reaction pathways; e.g., (R)-configured amines may undergo selective N-alkylation without racemization under mild conditions .

Q. What experimental strategies optimize the yield and enantiomeric excess in its synthesis?

- Solvent selection : Polar aprotic solvents (e.g., THF) improve enzyme stability and selectivity in lipase-catalyzed reactions .

- Catalyst immobilization : Novozym®435 (immobilized lipase) enhances reusability and ee% (>95%) in multi-step syntheses .

- Temperature control : Lower temperatures (e.g., 4°C) reduce side reactions during benzylation steps .

Q. How should researchers address contradictions in pharmacological data related to this compound?

Contradictions may arise from:

- Impurities : Trace diastereomers (e.g., (S)-isomers) can skew bioactivity results. Mitigation: Use chiral chromatography (e.g., Chiralpak® AD-H column) .

- Assay variability : Standardize in vitro assays (e.g., fixed pH and temperature) to minimize variability. Validate findings with orthogonal methods (e.g., SPR vs. fluorescence binding assays) .

Q. What is the reactivity profile of the benzyl and isopropyl groups in this amine under various conditions?

- Benzyl group : Susceptible to hydrogenolysis (e.g., Pd/C, H₂) or oxidation (e.g., KMnO₄ yields benzoic acid derivatives) .

- Isopropyl group : Resists nucleophilic substitution but can undergo radical halogenation (e.g., Cl₂/UV light) .

- Amine group : Participates in Schiff base formation (e.g., reacts with aldehydes at pH 7–9) or acylation (e.g., acetic anhydride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.